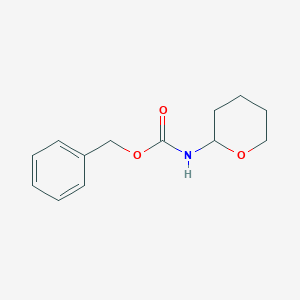

benzyl tetrahydro-2h-pyran-2-ylcarbamate

Description

Properties

IUPAC Name |

benzyl N-(oxan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(14-12-8-4-5-9-16-12)17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHMIAUYPXDKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl tetrahydro-2H-pyran-2-ylcarbamate can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydro-2H-pyran-2-ylamine with benzyl chloroformate under basic conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving precise temperature control and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzyl tetrahydro-2H-pyran-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl tetrahydro-2H-pyran-2-ylcarbamate is utilized in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl tetrahydro-2H-pyran-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Benzyl carbamate: Lacks the tetrahydro-2H-pyran ring, making it less complex.

Tetrahydro-2H-pyran-2-ylcarbamate: Does not have the benzyl group, affecting its reactivity and applications.

Uniqueness

Benzyl tetrahydro-2H-pyran-2-ylcarbamate is unique due to its combination of a tetrahydro-2H-pyran ring and a benzyl carbamate group. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Q & A

Q. What are the common synthetic routes for benzyl tetrahydro-2H-pyran-2-ylcarbamate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves carbamate formation via coupling between benzyl alcohol derivatives and tetrahydro-2H-pyran-2-yl isocyanate intermediates. Key steps include:

- Activation of the carbamate group : Use of coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate nucleophilic substitution .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while temperature control (0–25°C) minimizes side reactions .

- Protection/deprotection strategies : Tetrahydropyran (THP) groups are often introduced using acid-catalyzed ring-opening reactions .

Critical factors affecting yield: - Stoichiometric ratios (1:1.2 for amine:isocyanate).

- Catalytic use of triethylamine (TEA) to neutralize HCl byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR : 1H/13C NMR identifies carbamate linkage (δ 155–160 ppm for carbonyl) and THP ring protons (δ 3.5–4.5 ppm for anomeric protons) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) confirm functional groups .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. ESI-MS in positive ion mode detects [M+H]+ ions .

- X-ray crystallography : For crystalline derivatives, confirms stereochemistry and intramolecular hydrogen bonding .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural validation?

Methodological Answer:

- Dynamic effects : Rotameric equilibria in the carbamate group may cause splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can slow rotation and simplify spectra .

- Isotopic labeling : Deuterated solvents (CDCl3, DMSO-d6) reduce signal overlap.

- 2D NMR (COSY, HSQC) : Assigns coupling partners and distinguishes diastereotopic protons in the THP ring .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. What strategies optimize regioselectivity in multi-component reactions involving tetrahydro-2H-pyran intermediates?

Methodological Answer:

- Catalyst design : Lewis acids (e.g., Sc(OTf)3) direct nucleophilic attack to the THP’s anomeric position .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor kinetically controlled pathways, reducing byproducts .

- Substrate pre-organization : Steric hindrance from bulky substituents (e.g., tert-butyl groups) enhances regioselectivity .

- Real-time monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation for rapid optimization .

Q. How can computational tools predict feasible synthetic routes and troubleshoot failed reactions?

Methodological Answer:

- Retrosynthesis algorithms : Tools like Pistachio and Reaxys prioritize routes based on bond disconnections and literature precedents .

- Transition-state modeling : DFT studies (e.g., Gaussian 16) identify energy barriers for carbamate formation and THP ring-opening .

- Machine learning : Training models on reaction databases (e.g., USPTO) predict optimal catalysts and solvent combinations .

Q. What are the key considerations for scaling up this compound synthesis while maintaining purity?

Methodological Answer:

- Continuous flow reactors : Enhance heat/mass transfer and reduce reaction times (e.g., 30 min vs. 12 hr in batch) .

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) removes unreacted benzyl precursors .

- In-line analytics : PAT (Process Analytical Technology) tools like UPLC-MS ensure batch consistency .

Q. How do steric and electronic effects influence the stability of this compound under acidic/basic conditions?

Methodological Answer:

- Acidic conditions : THP rings undergo hydrolysis to diols (e.g., in HCl/THF), while carbamates resist cleavage below pH 3 .

- Basic conditions : Carbamate hydrolysis accelerates above pH 9, forming benzyl alcohol and pyran-2-amine .

- Steric protection : Substituents at the THP’s 4-position (e.g., methyl groups) slow acid-catalyzed degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

- Purity validation : Repeat synthesis using literature methods and characterize with elemental analysis .

- Crystallographic comparison : Match experimental XRD patterns to Cambridge Structural Database entries .

- Meta-analysis : Cross-reference data from authoritative sources (e.g., NIST Chemistry WebBook, PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.